1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
CAS No.: 1207034-17-0
Cat. No.: VC7330596
Molecular Formula: C23H24N4O5
Molecular Weight: 436.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207034-17-0 |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.468 |
| IUPAC Name | 1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3 |
| Standard InChI Key | SLHVONRKOXHDOO-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Introduction
Key Features:
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Molecular Formula: C22H23N5O5
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Core Functional Groups:
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Quinazoline-dione core
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Oxadiazole ring
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Dimethoxyphenyl substituent
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Isobutyl side chain
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Synthesis Pathways
The synthesis of this compound typically involves multistep reactions combining quinazoline-dione derivatives with oxadiazole intermediates. General steps include:
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Preparation of Quinazoline-Dione Core:
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Formation of Oxadiazole Substituent:
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Final Coupling Step:
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The oxadiazole derivative is tethered to the quinazoline-dione scaffold via a methyl linkage under reflux conditions with suitable catalysts.
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Analytical Characterization:
The compound's structure is confirmed using techniques such as:
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IR Spectroscopy (identifying functional groups)
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NMR (proton and carbon spectra for structural elucidation)
Key Findings:
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Effective against Gram-positive and Gram-negative bacteria.
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Moderate to high activity compared to standard drugs such as ciprofloxacin .
Anticancer Potential
The oxadiazole moiety enhances anticancer properties by improving binding affinity at active sites of cancer-related enzymes.
Observations:
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Molecular docking studies suggest strong interactions with cancer cell targets.
Pharmaceutical Applications
This compound serves as a lead molecule for developing:
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Broad-spectrum antibiotics to combat resistance issues.
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Targeted anticancer therapies.
Research Prospects
Further optimization via structure-activity relationship (SAR) studies could enhance potency and selectivity.
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